Home > Products > Screening Compounds P71538 > PPIase-Parvulin Inhibitor
PPIase-Parvulin Inhibitor - 64005-90-9

PPIase-Parvulin Inhibitor

Catalog Number: EVT-254853
CAS Number: 64005-90-9
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of proline peptide bonds, a rate-limiting step in protein folding. [] Parvulins constitute one of the three major PPIase families, alongside cyclophilins and FK506-binding proteins (FKBPs). [, ] Parvulin inhibitors are a class of chemical compounds that specifically target and inhibit the enzymatic activity of parvulins.

Role in Scientific Research:

  • Elucidating Parvulin Function: By inhibiting specific parvulins, researchers can study their roles in various cellular processes such as cell cycle regulation, signal transduction, and stress response. [, , , ]
  • Validating Drug Targets: The effectiveness of parvulin inhibitors in disease models provides evidence for the therapeutic potential of targeting parvulins in various conditions, including cancer, infectious diseases, and neurodegenerative disorders. [, , , , ]
  • Developing Novel Therapeutics: Understanding the structure-activity relationship of parvulin inhibitors aids in designing and synthesizing more potent and selective inhibitors for potential therapeutic applications. [, , ]
Future Directions
  • Exploring Synergistic Therapies: Investigating the efficacy of parvulin inhibitors in combination with existing therapies could lead to synergistic effects and improved treatment outcomes. []

Cyclosporine A (CsA)

Compound Description: Cyclosporine A (CsA) is a potent immunosuppressive drug widely used to prevent organ rejection after transplantation. It primarily acts by inhibiting calcineurin, a protein phosphatase involved in T cell activation. [, , ]

Relevance: While primarily known as a calcineurin inhibitor, CsA also exhibits inhibitory activity against certain PPIases, including cyclophilins. [, ] This shared ability to target PPIases, albeit from a different subfamily than parvulins, makes CsA structurally related to PPIase-Parvulin inhibitors in terms of their biological targets. Furthermore, one study investigates the trans-inhibition of specific organic anion transporting polypeptides (OATPs) by both CsA and a known parvulin inhibitor, Juglone. [] This direct comparison within the same study, even if exploring different mechanisms, further strengthens the classification of CsA as a related compound to PPIase-Parvulin inhibitors.

Tacrolimus

Compound Description: Tacrolimus, like Cyclosporine A, is a calcineurin inhibitor (CNI) used to prevent organ transplant rejection. [] It is a macrolide immunosuppressant with a mechanism distinct from CsA but similarly impacts T cell activation. []

Relevance: While not directly inhibiting parvulins, Tacrolimus is studied alongside CsA and the CsA analogue SCY-635 for their preincubation-induced effects on OATP transporters. [] This study highlights the overlapping biological pathways affected by both CNIs and compounds known to interact with PPIases like parvulins. Therefore, due to this functional connection and investigation within the context of PPIase-related research, Tacrolimus is considered a relevant compound.

SCY-635

Compound Description: SCY-635 is a non-calcineurin inhibitor (non-CNI) analogue of Cyclosporine A. [] Despite structural similarities to CsA, it lacks the immunosuppressive effects associated with calcineurin inhibition.

Relevance: The study directly compares SCY-635 with both CsA and Juglone, a known parvulin inhibitor, in their effects on OATP1B1/3 transporters. [] This direct comparison in the context of transporter inhibition, alongside a known parvulin-interacting compound, establishes SCY-635's relevance. Even if its mechanism differs, being grouped with these compounds suggests potential shared pathways or targets warranting further investigation.

Juglone

Compound Description: Juglone, a natural naphthoquinone found in black walnut trees, is a known, irreversible inhibitor of parvulin-like PPIases. [, , ] It demonstrates antibacterial and antitumor activities. []

Relevance: Juglone serves as a crucial point of reference in understanding the activity and selectivity of PPIase-Parvulin inhibitors. [, , , ] Its well-documented interaction with parvulins, particularly its ability to selectively and irreversibly inhibit these enzymes, makes it a key structural analogue for developing new and more specific PPIase-Parvulin inhibitors.

FK506

Compound Description: FK506, also known as Tacrolimus, is an immunosuppressant that binds to FKBP proteins (a different PPIase family). [, , ] It is clinically used to prevent transplant rejection.

Relevance: While FK506 primarily targets FKBPs and not parvulins, its frequent mention alongside studies on parvulin inhibitors highlights the interconnected nature of PPIase research. [, , ] Understanding the selectivity and potential overlap in binding or functional effects between FK506 and parvulin-specific inhibitors is crucial for drug development. Therefore, FK506 is a relevant compound due to its action on a related PPIase family and its frequent appearance in comparative contexts within the provided papers.

Rapamycin

Compound Description: Rapamycin, like FK506, is an immunosuppressant binding to FKBP proteins. [, ] It is used clinically to prevent organ transplant rejection and has shown efficacy in certain cancers.

Relevance: Although Rapamycin's primary target is FKBP, it is often mentioned alongside or in studies also investigating parvulin inhibitors. [, ] This co-occurrence suggests a need to understand the potential for overlapping effects or selectivity profiles between compounds targeting different PPIase subfamilies. Therefore, despite not directly inhibiting parvulins, Rapamycin's relevance stems from its frequent appearance in comparative research contexts and its action on the related FKBP family of PPIases.

Relevance: The study directly compares PiB to other known parvulin inhibitors, including Juglone, in the context of inhibiting HBV. [] This direct comparison within the same study investigating the effects of PPIase-Parvulin inhibitors establishes PiB as a structurally related compound.

All-trans Retinoic Acid (ATRA)

Compound Description: All-trans retinoic acid (ATRA) is a vitamin A derivative with significant roles in cell growth and differentiation. It is used clinically to treat certain cancers and skin conditions. []

Relevance: Similar to PiB, ATRA is mentioned as a parvulin inhibitor in a study focused on HBV. [] It is grouped alongside other compounds like Juglone, directly comparing their effects on HBV replication. This direct comparison in a study focused on PPIase-Parvulin inhibitors suggests that despite its known roles in cell differentiation, ATRA may also interact with parvulin PPIases, making it a relevant compound for further investigation.

KPT-6566

Compound Description: Similar to 6,7,4'-THIF, limited information is available about KPT-6566. It is listed as another potential parvulin inhibitor alongside Juglone and others in a study investigating HBV. []

(-)-Epigallocatechin gallate (EGCG)

Compound Description: (-)-Epigallocatechin gallate (EGCG) is a polyphenol abundant in green tea, known for its antioxidant and potential health benefits. [, ]

Relevance: EGCG is included in a study investigating parvulin inhibitors, including Juglone, in the context of HBV replication. [] While primarily known for its antioxidant properties, this study suggests EGCG might also interact with parvulins. Its grouping with other PPIase-Parvulin inhibitors makes it a relevant compound for further investigation to elucidate its potential inhibitory mechanism.

Ebselen

Compound Description: Ebselen is a synthetic organoselenium compound with antioxidant and anti-inflammatory properties. It shows promise as a potential therapeutic for Alzheimer's disease. [, ]

Relevance: Although Ebselen's primary target is cyclophilin D (CypD), not a parvulin, its inclusion is notable. It appears in a study focusing on identifying small molecule inhibitors of CypD for treating Alzheimer's disease. [, ] This study highlights the broader context of PPIase inhibition as a therapeutic strategy. Furthermore, this research emphasizes the potential for overlapping pathways or therapeutic applications between inhibitors targeting different PPIase subfamilies, like Ebselen (targeting CypD) and those targeting parvulins.

Source and Classification

PPIase-parvulin inhibitors are derived from the parvulin family of peptidyl-prolyl cis/trans isomerases. This family includes proteins such as NIMA-interacting protein 1 (Pin1) and parvulin-14 (Par14) . Parvulins are classified as a distinct group within the broader category of peptidyl-prolyl isomerases, which also includes cyclophilins and FK506-binding proteins. These enzymes are characterized by their ability to facilitate the cis/trans isomerization of proline-containing peptides without requiring cofactors like ATP .

Synthesis Analysis

The synthesis of PPIase-parvulin inhibitors typically involves solid-phase peptide synthesis or solution-phase synthesis techniques. For instance, a series of peptide-based inhibitors have been developed through these methods, focusing on modifications that enhance binding affinity and selectivity towards Pin1 and Par14 .

Key Synthesis Parameters:

  • Direct Binding Experiments: These experiments help identify potent inhibitors by assessing their affinity for target proteins.
  • Chemical Modifications: Alterations in amino acid sequences or functional groups can significantly impact the inhibitory potency and pharmacological properties of the compounds .
  • Convergent Synthesis Approach: This method combines different synthetic pathways to create complex molecules efficiently.
Molecular Structure Analysis

The molecular structure of PPIase-parvulin inhibitors is crucial for understanding their interaction with target enzymes. For example, the inhibitor 5k (methylacetyl-l-alanyl-l-histidyl-l-prolyl-l-phenylalaninate) exhibits a specific binding conformation that allows it to interact effectively with the active site of Pin1 .

Structural Features:

  • Binding Sites: The inhibitors typically target the Arg-rich regions in the binding sites of Pin1 and Par14.
  • Catalytic Clefts: The structural arrangement allows for effective accommodation of proline residues within these clefts, facilitating optimal interaction .
Chemical Reactions Analysis

PPIase-parvulin inhibitors primarily participate in reversible competitive inhibition reactions with their target enzymes. These reactions alter the catalytic activity of peptidyl-prolyl isomerases by preventing substrate binding or altering enzyme conformation.

Relevant Reactions:

  • Inhibition Mechanism: The binding of an inhibitor to Pin1 or Par14 prevents the enzyme from catalyzing the cis/trans isomerization of proline residues in substrate proteins.
  • IC50 Values: Various studies have reported IC50 values for different inhibitors, indicating their potency. For example, PiB has an IC50 value around 1.5 µM against Pin1 .
Mechanism of Action

The mechanism of action for PPIase-parvulin inhibitors involves competitive inhibition where these compounds bind to the active site of parvulins. This binding prevents substrate access and alters the normal catalytic function of these enzymes.

Detailed Mechanism:

  • Binding Affinity: Inhibitors like 5k exhibit higher affinity for Pin1 compared to Par14 due to specific interactions within the binding site.
  • Conformational Changes: The binding leads to conformational changes in the enzyme that hinder its ability to catalyze proline isomerization effectively .
Physical and Chemical Properties Analysis

The physical and chemical properties of PPIase-parvulin inhibitors are essential for their efficacy and application in research and therapeutics.

Key Properties:

  • Solubility: Many peptide-based inhibitors show variable solubility depending on their amino acid composition.
  • Stability: The stability of these compounds under physiological conditions is crucial for their potential use as therapeutic agents.
  • Molecular Weight: Typical molecular weights range based on the specific amino acid sequences used in synthesis .
Applications

PPIase-parvulin inhibitors have significant applications in various scientific fields, particularly in cancer research and cellular biology.

Notable Applications:

  • Cancer Therapeutics: Due to their role in regulating cell cycle progression through phosphorylation-dependent mechanisms, these inhibitors are being explored as potential anti-cancer agents .
  • Cellular Mechanisms Studies: They are used to study cellular processes involving protein folding and interaction dynamics within cellular environments .
  • Viral Replication Studies: Research has shown that inhibiting parvulins can affect viral replication processes, particularly in hepatitis B virus studies .

Properties

CAS Number

64005-90-9

Product Name

PPIase-Parvulin Inhibitor

IUPAC Name

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate

Molecular Formula

C22H18N2O8

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

WNKQGFNIIHNGQM-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O

Synonyms

diethyl-1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo(lmn)(3,8)phenanthroline-2,7-diacetate
Pin1 PPIase inhibitor PiB

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.